dimethyl 4-methoxypyridine-2,6-dicarboxylate dimethyl 4-methoxypyridine-2,6-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 19872-93-6
VCID: VC20747483
InChI: InChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)11-8(5-6)10(13)16-3/h4-5H,1-3H3
SMILES: COC1=CC(=NC(=C1)C(=O)OC)C(=O)OC
Molecular Formula: C10H11NO5
Molecular Weight: 225.2 g/mol

dimethyl 4-methoxypyridine-2,6-dicarboxylate

CAS No.: 19872-93-6

Cat. No.: VC20747483

Molecular Formula: C10H11NO5

Molecular Weight: 225.2 g/mol

* For research use only. Not for human or veterinary use.

dimethyl 4-methoxypyridine-2,6-dicarboxylate - 19872-93-6

CAS No. 19872-93-6
Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
IUPAC Name dimethyl 4-methoxypyridine-2,6-dicarboxylate
Standard InChI InChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)11-8(5-6)10(13)16-3/h4-5H,1-3H3
Standard InChI Key NFIRNYBABWFVNL-UHFFFAOYSA-N
SMILES COC1=CC(=NC(=C1)C(=O)OC)C(=O)OC
Canonical SMILES COC1=CC(=NC(=C1)C(=O)OC)C(=O)OC

Chemical Identification and Structure

Dimethyl 4-methoxypyridine-2,6-dicarboxylate is a substituted pyridine with ester groups at the 2 and 6 positions and a methoxy group at the 4 position. The compound possesses a well-defined structure characterized by a pyridine core with three functional substituents. The molecular formula is C₁₀H₁₁NO₅ with a calculated molecular weight of 225.20 g/mol . This compound is registered under the CAS number 19872-93-6 and is also known by several synonyms including 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester and 2,6-Dimethyl 4-methoxypyridine-2,6-dicarboxylate .

The compound features a planar pyridine ring with two methyl ester groups extending from the 2 and 6 positions, creating a symmetrical arrangement around the nitrogen atom. The methoxy group at the 4-position provides additional functionality, making this molecule particularly versatile for synthetic applications and coordination chemistry.

Chemical Identifiers and Alternative Nomenclature

The compound is indexed in various chemical databases and can be identified through multiple systematic and common names. Below is a comprehensive table of identifiers associated with dimethyl 4-methoxypyridine-2,6-dicarboxylate:

Identifier TypeValue
CAS Number19872-93-6
MDL NumberMFCD00957190
InChIInChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)11-8(5-6)10(13)16-3/h4-5H,1-3H3
InChIKeyNFIRNYBABWFVNL-UHFFFAOYSA-N
SMILESCOC1=CC(=NC(=C1)C(=O)OC)C(=O)OC
DSSTox Substance IDDTXSID60173628
NSC Number116362

Table 1: Chemical identifiers for dimethyl 4-methoxypyridine-2,6-dicarboxylate

Physical and Chemical Properties

Dimethyl 4-methoxypyridine-2,6-dicarboxylate possesses several distinctive physical and chemical properties that determine its behavior in various chemical environments and applications. This compound is typically observed as a white crystalline solid at room temperature, with characteristics typical of pyridine derivatives bearing ester functionalities.

Physical Properties

The physical properties of dimethyl 4-methoxypyridine-2,6-dicarboxylate are critical for its identification, handling, and application in synthetic procedures. These properties include:

PropertyValueReference
Molecular Weight225.20 g/mol
Exact Mass225.06372245 Da
XLogP3-AA1.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5

Table 2: Physical properties of dimethyl 4-methoxypyridine-2,6-dicarboxylate

The compound's moderate partition coefficient (XLogP3-AA) of 1.2 suggests a balanced solubility profile, making it accessible for various synthetic applications. The absence of hydrogen bond donors and the presence of six hydrogen bond acceptors influence its interaction capabilities with other molecules, particularly in coordination chemistry.

Spectroscopic Characterization

Spectroscopic data provides crucial information for structural confirmation and purity assessment of dimethyl 4-methoxypyridine-2,6-dicarboxylate. The available spectroscopic data includes nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance Spectroscopy

The proton NMR spectrum of dimethyl 4-methoxypyridine-2,6-dicarboxylate displays characteristic signals that confirm its structure:

¹H NMR (600 MHz, CDCl₃, δ in ppm):

  • 7.80 (s, 2H, pyridine H)

  • 4.00 (s, 6H, CO₂CH₃)

  • 3.97 (s, 3H, OCH₃)

This spectrum reveals the symmetrical nature of the compound, with the two pyridine protons appearing as a singlet at 7.80 ppm. The methyl ester groups produce a singlet at 4.00 ppm, while the methoxy group gives rise to a singlet at 3.97 ppm.

Infrared Spectroscopy

The infrared spectrum of dimethyl 4-methoxypyridine-2,6-dicarboxylate exhibits several diagnostic absorption bands:

FT-IR (cm⁻¹): 1716, 1604, 1431, 1362, 1268, 1107, 1048, 993, 887, 786

The strong absorption at 1716 cm⁻¹ is characteristic of the C=O stretching vibration of the methyl ester groups. The band at 1604 cm⁻¹ can be attributed to C=N and C=C stretching vibrations of the pyridine ring. The absorptions at 1268 and 1107 cm⁻¹ are indicative of C-O stretching vibrations associated with the methoxy and ester groups.

Additional Spectral Data

PubChem indicates the availability of additional spectral data for dimethyl 4-methoxypyridine-2,6-dicarboxylate, including:

  • 1H NMR spectra recorded on a Varian A-60 instrument

  • FTIR spectra obtained using KBr wafer technique

  • Vapor phase IR spectra recorded on a DIGILAB FTS-14 instrument

These spectral data provide comprehensive fingerprints for identification and authentication of the compound.

Synthetic Methodology

The synthesis of dimethyl 4-methoxypyridine-2,6-dicarboxylate has been documented in scientific literature, with a well-established procedure starting from chelidamic acid monohydrate.

Synthesis Procedure

According to the Royal Society of Chemistry supplementary information, the following synthetic route is employed:

Chelidamic acid monohydrate (16.09 g, 80 mmol) is refluxed in methanol (800 mL) in the presence of sulfuric acid (16 mL) for 10 days. The solvent is subsequently concentrated to dryness, and the crude product is dissolved in water and neutralized with saturated NaHCO₃ solution. The resulting white precipitate is extracted with dichloromethane, and the organic phase is dried over Na₂SO₄ and evaporated to dryness. The white solid (crude product) is then purified by column chromatography on silica gel using CHCl₃/MeOH (20:1) as the eluent. After evaporation of the solvent, dimethyl 4-methoxypyridine-2,6-dicarboxylate is obtained with a yield of 12.07 g (67.0%) .

Analytical Confirmation

The synthetic product is typically verified through elemental analysis and spectroscopic techniques. Elemental analysis data provides confirmation of the compound's purity:

Elemental analysis (%): Calculated for C₁₀H₁₁NO₅: C 53.33, H 4.92, N 6.22; Found: C 53.28, H 4.93, N 6.18

The close agreement between calculated and found values validates the identity and purity of the synthesized compound.

Applications in Chemical Research

Dimethyl 4-methoxypyridine-2,6-dicarboxylate serves as an important intermediate in various chemical syntheses and has specific applications in coordination chemistry and materials science.

Role as a Synthetic Precursor

Based on the available literature, dimethyl 4-methoxypyridine-2,6-dicarboxylate functions as a key precursor in the synthesis of more complex organic compounds. The compound is used in the preparation of:

  • Asymmetric multidentate ligands for coordination chemistry

  • Derivatives such as 6-acetoacetyl-2-pyridinecarboxylic acid and related compounds

The presence of two ester groups makes this compound particularly useful for selective functionalization reactions, while the methoxy group provides an additional point for potential transformations.

Applications in Coordination Chemistry

The supplementary information from the Royal Society of Chemistry indicates that derivatives of dimethyl 4-methoxypyridine-2,6-dicarboxylate have been employed in the synthesis of nonanuclear Ni(II) complexes with interesting magnetic and electrochemical properties . These complexes adopt a [1-7-1] formation derived from asymmetric multidentate ligands prepared using dimethyl 4-methoxypyridine-2,6-dicarboxylate as a starting material.

ManufacturerProduct NumberProduct DescriptionPurityPackagingPrice (USD)Updated
American Custom Chemicals CorporationCHM1017435DIMETHYL 4-METHOXY-2,6-PYRIDINEDICARBOXYLATE95.00%5MG$498.672021-12-16
ChemenuCM3125752,6-Dimethyl4-methoxypyridine-2,6-dicarboxylate95%250mg$3112021-12-16
CrysdotCD111704482,6-Dimethyl4-methoxypyridine-2,6-dicarboxylate95+%250mg$3302021-12-16

Table 3: Commercial availability and pricing of dimethyl 4-methoxypyridine-2,6-dicarboxylate

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